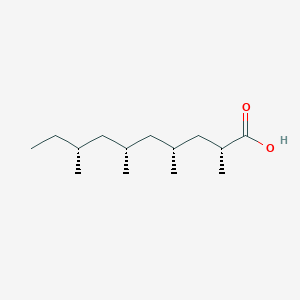
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is a branched fatty acid with a unique structure characterized by four methyl groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of (2R,4R,6R,8R)-tetramethyldecanol using a cytochrome P450 enzyme, specifically the CYP102A1 mutant . This process is highly regioselective and can be performed under optimized reaction conditions using an NADH-dependent system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve high yields and selectivity. The use of randomly methylated beta-cyclodextrins can enhance the solubility of hydrophobic substrates, facilitating the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid involves its interaction with specific enzymes and receptors. The compound can act as a substrate for cytochrome P450 enzymes, leading to the formation of hydroxylated products . These interactions are crucial for its biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid: A longer-chain analog with similar structural features.
(2R,4R,6R,8R)-2,4,6,8-tetramethylhexacosanoic acid: Another analog with a slightly shorter chain length.
Uniqueness
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is unique due to its specific chain length and the presence of four methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
10553-02-3 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-6-10(2)7-11(3)8-12(4)9-13(5)14(15)16/h10-13H,6-9H2,1-5H3,(H,15,16)/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
PXMIDIKFWCXFNC-FDYHWXHSSA-N |
SMILES isomérico |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)C(=O)O |
SMILES canónico |
CCC(C)CC(C)CC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


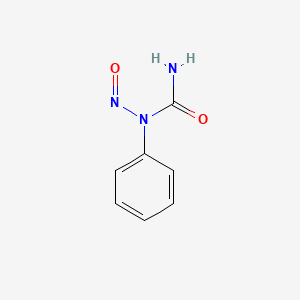
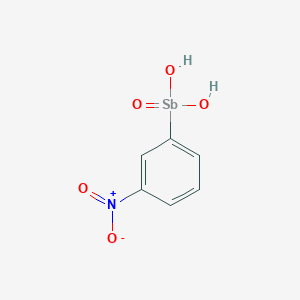
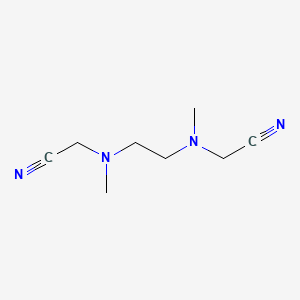
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
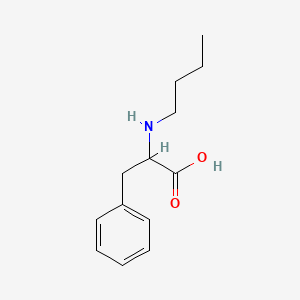
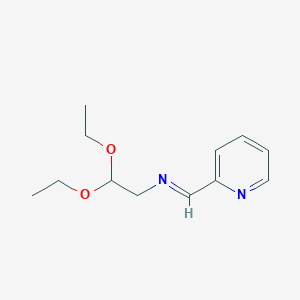
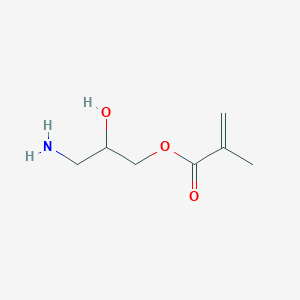
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
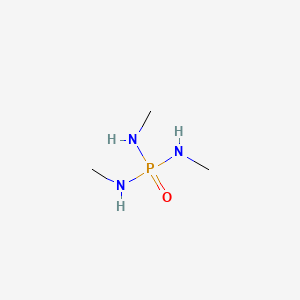
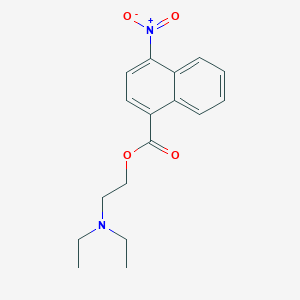
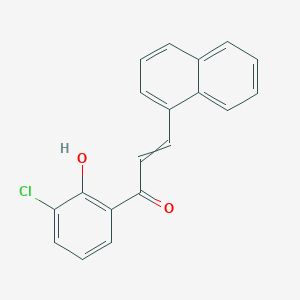
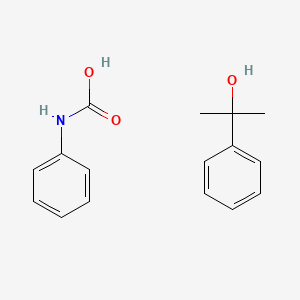
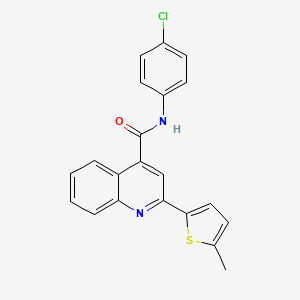
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
